molecular formula C13H30NO3S+ B15088869 Dimethyl(octyl)(3-sulfopropyl)azanium

Dimethyl(octyl)(3-sulfopropyl)azanium

Cat. No.: B15088869
M. Wt: 280.45 g/mol
InChI Key: QZRAABPTWGFNIU-UHFFFAOYSA-O
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Description

3-(N,N-Dimethyloctylammonio)propanesulfonate inner salt is a zwitterionic detergent known for its mild solubilizing properties. It is commonly used in biochemical and biophysical research due to its ability to solubilize plasma membranes without denaturing proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N,N-Dimethyloctylammonio)propanesulfonate inner salt typically involves the reaction of octylamine with 1,3-propanesultone. The reaction proceeds as follows:

Industrial Production Methods

In industrial settings, the production of 3-(N,N-Dimethyloctylammonio)propanesulfonate inner salt follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(N,N-Dimethyloctylammonio)propanesulfonate inner salt primarily undergoes substitution reactions due to the presence of the sulfonate group. It can also participate in ion-exchange reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, reacting with hydroxide ions can produce the corresponding alcohol, while reacting with amines can yield substituted amines .

Scientific Research Applications

3-(N,N-Dimethyloctylammonio)propanesulfonate inner salt has a wide range of applications in scientific research:

    Chemistry: Used as a mild solubilizer for plasma membranes and other biological samples.

    Biology: Employed in studies involving membrane proteins and their interactions.

    Medicine: Utilized in drug formulation and delivery systems due to its biocompatibility.

    Industry: Applied in the formulation of detergents and cleaning agents

Mechanism of Action

The mechanism of action of 3-(N,N-Dimethyloctylammonio)propanesulfonate inner salt involves its zwitterionic nature, which allows it to interact with both hydrophilic and hydrophobic regions of molecules. This property enables it to solubilize plasma membranes and other biological structures without denaturing proteins. The compound targets the lipid bilayer of membranes, disrupting their structure and increasing permeability .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Decyldimethylammonio)propanesulfonate inner salt
  • 3-(Dodecyldimethylammonio)propanesulfonate inner salt
  • 3-(Tetradecyldimethylammonio)propanesulfonate inner salt

Uniqueness

Compared to similar compounds, 3-(N,N-Dimethyloctylammonio)propanesulfonate inner salt has a unique balance of hydrophobic and hydrophilic properties, making it particularly effective for solubilizing plasma membranes without denaturing proteins. Its moderate chain length (octyl group) provides an optimal balance between solubility and membrane interaction .

Properties

Molecular Formula

C13H30NO3S+

Molecular Weight

280.45 g/mol

IUPAC Name

dimethyl-octyl-(3-sulfopropyl)azanium

InChI

InChI=1S/C13H29NO3S/c1-4-5-6-7-8-9-11-14(2,3)12-10-13-18(15,16)17/h4-13H2,1-3H3/p+1

InChI Key

QZRAABPTWGFNIU-UHFFFAOYSA-O

Canonical SMILES

CCCCCCCC[N+](C)(C)CCCS(=O)(=O)O

Origin of Product

United States

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